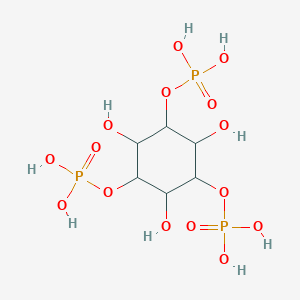

Myo-inositol 1,3,5-trisphosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-4(19-22(10,11)12)2(8)6(21-24(16,17)18)3(9)5(1)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURWIJNHQMXJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921367 | |

| Record name | 2,4,6-Trihydroxycyclohexane-1,3,5-triyl tris[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114418-88-1 | |

| Record name | Inositol 2,4,6-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114418881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trihydroxycyclohexane-1,3,5-triyl tris[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of Myo Inositol Trisphosphate

Precursor Substrates and Upstream Metabolism

The primary route to myo-inositol, the backbone of all inositol (B14025) phosphates, begins with glucose-6-phosphate. Through the sequential action of myo-inositol-3-phosphate synthase (MIPS) and inositol monophosphatase (IMPase), glucose-6-phosphate is converted into myo-inositol. nih.govyoutube.com This foundational molecule can then be obtained from dietary sources or recycled from the breakdown of other inositol phosphates. nih.govembopress.org

From myo-inositol, a series of phosphorylation events by various kinases leads to the formation of different phosphoinositides, which are membrane-bound lipids. The key precursor for the canonical Ins(1,4,5)P3 pathway is Phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.orgwikipedia.orgnih.gov However, evidence strongly suggests that the precursor for Myo-inositol 1,3,5-trisphosphate is Phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2] . This distinction is critical as it implies a separate branch of the inositol phosphate (B84403) signaling network. The synthesis of PtdIns(3,5)P2 itself is a regulated process, starting from Phosphatidylinositol 3-phosphate (PI(3)P) and catalyzed by the lipid kinase PIKfyve (also known as Fab1 in yeast). nih.govnih.gov

Enzymes Catalyzing Myo-inositol Trisphosphate Formation

The enzymatic landscape for the generation of Ins(1,3,5)P3 differs significantly from that of Ins(1,4,5)P3.

Phospholipase C Isoforms and Phosphoinositide Hydrolysis

Phospholipase C (PLC) enzymes are the primary catalysts for the hydrolysis of PIP2, cleaving it to produce Ins(1,4,5)P3 and diacylglycerol (DAG). wikipedia.orgnih.govyoutube.com There are several isoforms of PLC (β, γ, δ, ε, ζ, and η), each with distinct regulatory mechanisms and tissue distributions. nih.govnih.gov These enzymes exhibit a strong preference for PIP2 and, to a lesser extent, Phosphatidylinositol 4-phosphate (PI(4)P). nih.gov

While PLC enzymes are central to Ins(1,4,5)P3 synthesis, their role in directly producing This compound from PtdIns(3,5)P2 is not well-established. The substrate specificity of most PLC isoforms is geared towards the 4,5-bisphosphate arrangement on the inositol ring. nih.gov While some bacterial phosphatases, like the Shigella flexneri effector IpgD, can hydrolyze PIP2 at the 4-position to produce PtdIns(5)P, the direct cleavage of PtdIns(3,5)P2 by a specific PLC to yield Ins(1,3,5)P3 in mammalian cells remains an area of active investigation. embopress.org

Alternative Biosynthetic Routes to Myo-inositol Trisphosphate

Beyond the lipid-dependent pathways involving phospholipases, cells can also synthesize inositol phosphates through "lipid-independent" routes. researchgate.net These pathways involve the sequential phosphorylation of soluble inositol by a series of kinases. For instance, in some organisms, myo-inositol can be directly phosphorylated to generate various inositol monophosphates, which can then be further phosphorylated. nih.gov

Regulation of Myo-inositol Trisphosphate Synthesis

The synthesis of inositol phosphates is a tightly controlled process, ensuring that these potent signaling molecules are produced at the right time and place. This regulation occurs at the level of the synthetic enzymes through various mechanisms.

Allosteric Regulation of Synthetic Enzymes

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a key feature of inositol phosphate metabolism. For example, the activity of many PLC isoforms is allosterically regulated by factors such as Ca2+ ions and G-protein subunits. nih.gov

In the context of This compound synthesis, the regulation of the enzyme(s) responsible for hydrolyzing PtdIns(3,5)P2 is likely a critical control point. The levels of PtdIns(3,5)P2 itself are tightly regulated, with its synthesis by PIKfyve being controlled by a complex of proteins including Vac14 and Fig4. nih.govnih.gov This suggests that the availability of the precursor substrate is a major regulatory factor for Ins(1,3,5)P3 production. Allosteric regulation of the yet-to-be-fully-identified hydrolase would provide another layer of control.

Post-Translational Modification of Synthetic Enzymes

Post-translational modifications (PTMs) are another crucial mechanism for regulating enzyme activity. Phosphorylation is a common PTM that can activate or inhibit enzymes in the inositol phosphate pathway. For instance, PLCγ isoforms are activated by tyrosine phosphorylation by receptor tyrosine kinases. nih.gov The activity of inositol 1,4,5-trisphosphate 3-kinases (IP3Ks), which phosphorylate Ins(1,4,5)P3, is also regulated by phosphorylation. nih.gov

The enzymes involved in the synthesis of This compound are also likely subject to post-translational modifications. For example, the activity of MIPS, the enzyme catalyzing the first committed step in myo-inositol synthesis, is regulated by phosphorylation. biologists.com While the specific PTMs that regulate the hydrolysis of PtdIns(3,5)P2 to Ins(1,3,5)P3 are not yet fully elucidated, it is a probable mechanism for fine-tuning the production of this specific inositol trisphosphate isomer. Other PTMs, such as S-nitrosylation, have also been shown to regulate various proteins and could potentially play a role in this pathway. mdpi.com

Metabolism and Degradation of Myo Inositol Trisphosphate

Inositol (B14025) Polyphosphate Kinases (IPKs) and Further Phosphorylation

The metabolic fate of myo-inositol 1,4,5-trisphosphate is not limited to its degradation. It can be further phosphorylated by a family of enzymes known as inositol polyphosphate kinases (IPKs), leading to the generation of higher inositol polyphosphates with their own distinct signaling roles.

Role of Inositol Trisphosphate 3-Kinases (ITP3Ks) in Myo-inositol Trisphosphate Metabolism

A key enzyme in the metabolism of Ins(1,4,5)P3 is inositol 1,4,5-trisphosphate 3-kinase (ITP3K). wikipedia.orgnih.gov This enzyme catalyzes the ATP-dependent phosphorylation of Ins(1,4,5)P3 at the 3-position of the inositol ring, producing myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). wikipedia.orgresearchgate.net ITP3K is highly specific for the 1,4,5-isomer of inositol trisphosphate. wikipedia.org The activity of ITP3K is dependent on Mg2+ and ATP and is stimulated by Ca2+ and calmodulin. nih.gov

There are three main isoforms of ITP3K in mammals (A, B, and C), each with specific tissue distributions and regulatory properties. nih.govresearchgate.net For instance, the A isoform is predominantly found in neurons and is localized to dendritic spines, suggesting a role in neuronal signaling and plasticity. nih.govnih.gov By converting Ins(1,4,5)P3 to Ins(1,3,4,5)P4, ITP3Ks play a dual role: they terminate the Ins(1,4,5)P3 signal and initiate signaling pathways mediated by Ins(1,3,4,5)P4. nih.govnih.gov

Myo-inositol Trisphosphate as a Precursor for Higher Inositol Polyphosphates

The phosphorylation of myo-inositol 1,4,5-trisphosphate is the initial step in the synthesis of a variety of higher inositol polyphosphates, including inositol pentakisphosphate (InsP5) and inositol hexakisphosphate (InsP6). nih.gov The product of ITP3K activity, myo-inositol 1,3,4,5-tetrakisphosphate, serves as a precursor for these more highly phosphorylated molecules. wikipedia.org

The synthesis of these higher inositol polyphosphates involves a series of phosphorylation steps catalyzed by other inositol polyphosphate kinases. mdpi.com For example, Ins(1,3,4,5)P4 can be further phosphorylated to generate inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5). researchgate.netnih.gov These higher inositol polyphosphates are involved in a wide range of cellular processes, including gene transcription, RNA editing, and protein trafficking. researchgate.net The pathway from Ins(1,4,5)P3 to these higher polyphosphates underscores the central role of this molecule as a branch point in inositol phosphate (B84403) metabolism. mdpi.com

Inositol Polyphosphate Phosphatases and Dephosphorylation

The primary mechanism for terminating the signaling action of myo-inositol 1,4,5-trisphosphate is through dephosphorylation, a process catalyzed by inositol polyphosphate phosphatases. These enzymes remove phosphate groups from the inositol ring, leading to the formation of inositol phosphates with lower phosphorylation states.

Myo-inositol Trisphosphate 5-Phosphatases

The most prominent phosphatase acting on Ins(1,4,5)P3 is the inositol polyphosphate 5-phosphatase (INPP5A), which specifically hydrolyzes the phosphate group at the 5-position of the inositol ring. nih.govgenome.jp This action produces myo-inositol 1,4-bisphosphate (Ins(1,4)P2), effectively terminating the calcium-mobilizing signal of Ins(1,4,5)P3. nih.govnih.gov

These 5-phosphatases are found in both soluble and particulate fractions of the cell, with the membrane-bound form being particularly important for regulating local Ins(1,4,5)P3 concentrations near its site of action at the endoplasmic reticulum. nih.govnih.gov The activity of some 5-phosphatases can be influenced by factors such as Mg2+ concentration and can be inhibited by compounds like 2,3-bisphosphoglycerate. portlandpress.comnih.gov

| Enzyme Properties | Microsomal IP3 5-phosphatase | Soluble IP1 monophosphatase |

| Apparent Km | 28 µM | 89 µM |

| Vmax | 32 nmol/min per mg protein | 7 nmol/min per mg protein |

| Optimal pH | 8.0 | 7.0 |

| Mg2+ Requirement | Yes (Optimal at 2 mM) | Yes (Optimal at 2 mM) |

| Inhibition by Ca2+ | Yes (> 0.5 µM) | Yes (> 100 µM) |

| Inhibition by Li+ | No | Yes |

| Inhibition by ATP | Yes | Yes |

Table based on data from bovine iris sphincter smooth muscle. nih.gov

Other Inositol Polyphosphate Phosphatases Acting on Myo-inositol Trisphosphate

While the 5-phosphatase is the main enzyme for Ins(1,4,5)P3 degradation, other phosphatases can also act on this molecule and its metabolites. For instance, after Ins(1,4,5)P3 is converted to Ins(1,3,4,5)P4, the latter is dephosphorylated by a 5-phosphatase to yield myo-inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). portlandpress.com This isomer is then sequentially dephosphorylated by other phosphatases. nih.gov

The dephosphorylation of Ins(1,3,4)P3 can proceed through different routes, leading to various inositol bisphosphate isomers, such as inositol 3,4-bisphosphate. portlandpress.com These pathways are crucial for the complete breakdown of inositol polyphosphates and the eventual recycling of the inositol moiety.

Recyling Pathways of Myo-inositol and its Phosphates

The metabolism of myo-inositol trisphosphate is part of a larger cycle that ensures the regeneration of myo-inositol for the resynthesis of phosphoinositides, the precursors of Ins(1,4,5)P3. nih.gov Following the sequential dephosphorylation of Ins(1,4,5)P3 and other inositol polyphosphates, the resulting inositol monophosphates are hydrolyzed by inositol monophosphatase (IMPase) to yield free myo-inositol. researchgate.netwikipedia.org

This free myo-inositol can then be used by phosphatidylinositol synthase to be incorporated back into phosphatidylinositol (PI), a key step in the phosphoinositide cycle. researchgate.net The PI is then sequentially phosphorylated to form phosphatidylinositol 4-phosphate (PIP) and phosphatidylinositol 4,5-bisphosphate (PIP2). researchgate.netwikipedia.org The hydrolysis of PIP2 by phospholipase C regenerates Ins(1,4,5)P3 and diacylglycerol, thus completing the cycle. wikipedia.org This recycling is vital for maintaining the pool of phosphoinositides necessary for sustained cellular signaling. Dysregulation of these recycling pathways has been implicated in various diseases. researchgate.netucsf.edu

Molecular Targets and Protein Interactions of Myo Inositol Trisphosphate

Direct Binding Proteins Beyond Canonical Receptors

The primary and most studied receptor for inositol (B14025) trisphosphate is the Ins(1,4,5)P3 receptor (IP3R), an intracellular ligand-gated calcium channel. wikipedia.org However, research into the broader binding profile of inositol phosphates has revealed that these molecules can interact with a variety of other proteins, often referred to as non-canonical targets.

For myo-inositol 1,4,5-trisphosphate, a range of direct binding partners has been identified, including proteins with Pleckstrin Homology (PH) domains, which are known to bind phosphoinositides and soluble inositol phosphates. embopress.orgnih.gov These interactions can be competitive and play a role in regulating the localization and activity of signaling proteins at the cell membrane. nih.gov

In contrast, specific, high-affinity, non-canonical protein binding partners for myo-inositol 1,3,5-trisphosphate have not been extensively characterized in the scientific literature. It is recognized as the soluble headgroup of the signaling lipid phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2]. echelon-inc.com While the cellular machinery that interacts with PtdIns(3,5)P2 is an active area of research, the direct, high-affinity binding of soluble Ins(1,3,5)P3 to proteins other than the IP3R is not well-documented.

The specificity of inositol phosphate-protein interactions is largely dictated by the precise arrangement of the phosphate (B84403) groups on the inositol ring, which creates a unique electrostatic surface for recognition by binding pockets on proteins. embopress.org The difference in phosphate positioning between the 1,3,5- and 1,4,5-isomers is critical and underlies their distinct biological activities and binding affinities.

Functional Consequences of Myo-inositol Trisphosphate-Protein Interactions

The functional consequences of protein interactions with this compound are primarily understood in the context of its significantly lower potency compared to its 1,4,5-isomer at the canonical IP3 receptor. Studies have shown that Ins(1,3,5)P3 is substantially less effective at inducing calcium release from intracellular stores via the IP3R. caymanchem.com For instance, when injected into Xenopus oocytes, it was found to be 50-fold less potent than Ins(1,4,5)P3 at initiating this calcium release. caymanchem.com

Given the scarcity of identified specific non-canonical binding partners for Ins(1,3,5)P3, a detailed understanding of the functional consequences of such interactions remains limited. It is hypothesized that, similar to other inositol polyphosphates, any interactions would likely modulate the target protein's function through several mechanisms:

Allosteric Regulation: Binding could induce conformational changes in a target protein, thereby altering its enzymatic activity or its affinity for other binding partners. nih.gov

Competitive Inhibition: Ins(1,3,5)P3 might compete with other inositol phosphates or phosphoinositides for binding to specific protein domains, such as PH domains, potentially displacing the protein from the membrane and altering its signaling capacity. nih.gov

Structural Cofactor: It could serve as a structural component to stabilize protein conformations or mediate the formation of protein complexes. nih.gov

However, without the identification of specific high-affinity binding proteins for this compound, these remain theoretical roles. The primary established function of the broader inositol phosphate system, which includes Ins(1,3,5)P3, is the coordination of a wide array of cellular processes, from signaling and metabolic regulation to DNA repair and RNA editing. nih.govnih.gov

Structural Basis of Myo-inositol Trisphosphate-Mediated Protein Regulation

The structural basis for the interaction between inositol phosphates and proteins relies on the specific geometry of the phosphate groups on the inositol ring, which forms a dense network of hydrogen bonds and salt bridges with complementary residues in the protein's binding pocket. embopress.org

In the case of the well-studied interaction between Ins(1,4,5)P3 and the IP3 receptor, the binding core of the receptor forms a cleft with a cluster of positively charged arginine and lysine (B10760008) residues that coordinate the three phosphate groups of the ligand. nih.gov

For PH domains, structural studies of their complexes with inositol phosphates reveal a specific binding site located in a positively charged patch on the domain's surface. embopress.org The 4- and 5-phosphate groups of the inositol ring are critical for high-affinity binding, while the 1-phosphate group is often more solvent-exposed. embopress.org This highlights the importance of the vicinal phosphates at the 4 and 5 positions for recognition by many protein domains, a feature that is absent in This compound .

Myo Inositol Trisphosphate in the Regulation of Gene Expression

Influence on Transcriptional Machinery

The regulation of gene expression is intrinsically linked to the controlled release of calcium (Ca²⁺) within the nucleus, a process where inositol (B14025) phosphates play a critical role. The nuclear envelope, which is contiguous with the endoplasmic reticulum, contains InsP3 receptors (IP3Rs) that function as calcium channels. nih.govnih.gov The binding of InsP3 to these receptors triggers the release of Ca²⁺ from the nuclear envelope stores directly into the nucleoplasm. nih.gov

This localized increase in nuclear Ca²⁺ concentration can modulate the activity of various components of the transcriptional machinery. Key effects include:

Activation of Transcription Factors: Many transcription factors are regulated by Ca²⁺/calmodulin-dependent protein kinases (CaMKs) or other calcium-sensitive enzymes. Nuclear Ca²⁺ transients can thus lead to the phosphorylation and activation of transcription factors, promoting their binding to DNA and initiation of gene transcription.

Modulation of Chromatin Structure: The activity of enzymes that modify chromatin, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs), can be influenced by Ca²⁺ signals. These epigenetic modifications alter the accessibility of DNA to the transcriptional machinery, thereby activating or repressing gene expression.

In cardiomyocytes, for instance, InsP3-induced Ca²⁺ release has been shown to stimulate the transcription of genes associated with hypertrophic growth. nih.gov This highlights a pathway where a signal originating at the cell membrane leads to the production of InsP3, which then diffuses to the nucleus to directly influence gene expression programs. nih.gov

Interaction with Nuclear Factors and Co-Regulators

Beyond their role in generating nuclear calcium signals, certain enzymes within the inositol phosphate (B84403) pathway have been identified as direct participants in transcriptional regulation, acting as nuclear co-regulators. A prominent example is Inositol Polyphosphate Multikinase (IPMK), an enzyme that phosphorylates InsP3 to generate higher-order inositol polyphosphates. nih.gov

Research has revealed that IPMK can relocate to the nucleus and directly interact with transcription factors and other nuclear proteins to modulate their activity. This function is often independent of its enzymatic (kinase) activity.

| Interacting Nuclear Factor | Effect of IPMK Interaction | Relevant Research Context |

| p53 | Acts as a coactivator, stimulating p53's acetylation by the co-regulator p300, which enhances its tumor-suppressive functions. nih.gov | This interaction promotes p53-induced apoptosis, linking inositol phosphate metabolism directly to cell death pathways. nih.gov |

| Nrf2 | Binds to and inhibits the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the oxidative stress response. nih.gov | Depletion of IPMK leads to increased Nrf2 activity, elevated glutathione (B108866) levels, and enhanced resistance to oxidative stress. nih.gov |

These findings demonstrate a sophisticated level of regulation where an inositol phosphate kinase functions as a signaling hub, integrating metabolic information with the transcriptional control of cellular stress responses and survival. nih.gov

Impact on mRNA Processing and Export

The influence of inositol phosphates extends beyond transcription to post-transcriptional events, including the processing and export of messenger RNA (mRNA). While direct evidence for myo-inositol 1,3,5-trisphosphate in these processes is lacking, the broader signaling network provides important links.

Nuclear calcium signals, regulated by InsP3, are known to influence the activity of splicing factors and other RNA-binding proteins. The proper splicing of pre-mRNA is a critical step for generating functional protein-coding transcripts, and disruptions in nuclear calcium homeostasis can lead to splicing errors. For example, studies into the biosynthesis of phytic acid in soybeans identified aberrant RNA splicing of the gene for inositol-1,3,4-trisphosphate 5/6-kinase in a low-phytic-acid line, pointing to the intricate feedback and regulation within the inositol phosphate pathways themselves that can impact mRNA integrity. tandfonline.com

Furthermore, the nuclear pore complex (NPC), which governs the export of mature mRNA from the nucleus to the cytoplasm, is also subject to regulation by calcium and associated signaling proteins. While the specific role of nuclear inositol phosphates in directly modulating the NPC is an area of ongoing research, their ability to control the local nuclear environment suggests a potential for indirect influence on the rate and fidelity of mRNA export.

Myo Inositol Trisphosphate and Chromatin Remodeling

Modulation of Chromatin Structure and Accessibility

Myo-inositol trisphosphate is part of a complex signaling cascade that contributes to the alteration of chromatin architecture. The accessibility of DNA is largely controlled by the positioning of nucleosomes, which can be altered by ATP-dependent chromatin remodeling complexes. Studies in yeast have been pivotal in demonstrating that the synthesis of inositol (B14025) polyphosphates is crucial for the remodeling of chromatin at specific gene promoters, such as the PHO5 promoter. nih.gov

The enzymatic machinery for producing various inositol phosphate (B84403) isomers is present within the nucleus, suggesting a localized function for these molecules in nuclear events. nih.gov The synthesis of higher inositol polyphosphates, such as inositol tetrakisphosphate (IP₄), inositol pentakisphosphate (IP₅), and inositol hexakisphosphate (IP₆), from myo-inositol trisphosphate precursors is linked to the efficient recruitment of chromatin remodeling complexes. nih.gov This recruitment leads to changes in nucleosome positioning and an increase in the accessibility of promoter regions to transcription factors, thereby facilitating gene activation. While direct binding of myo-inositol 1,3,5-trisphosphate to chromatin components has not been extensively detailed, its role as a precursor is critical.

The process of chromatin remodeling is essential for a variety of cellular functions that are dependent on DNA, and the deregulation of the molecular machines involved can have significant consequences. nih.gov The intricate network of cofactors that cooperate to remodel chromatin underscores the complexity of this regulatory system. nih.gov

Interplay with Chromatin Remodeling Complexes (e.g., BAF Complex)

A significant breakthrough in understanding the nuclear role of inositol phosphates has been the discovery of a physical interaction between inositol polyphosphate multikinase (IPMK) and the SWI/SNF chromatin-remodeling complex (also known as the BAF complex in mammals). elifesciences.org IPMK is a key enzyme in the synthesis of higher inositol polyphosphates from IP₃. This interaction suggests a mechanism by which inositol phosphate signaling is directly linked to the machinery that alters chromatin structure.

The BAF complex is a large, multi-subunit assembly that utilizes the energy of ATP hydrolysis to mobilize nucleosomes. mdpi.com The interaction with IPMK appears to modulate the occupancy of the BAF complex at specific genomic locations, particularly at the transcription start sites of genes with bivalent chromatin modifications. elifesciences.org Research has shown that IPMK can directly bind to core subunits of the BAF complex, including SMARCB1, BRG1, and BAF155. elifesciences.org This interaction is crucial for the proper activation of certain gene expression programs during cellular differentiation. elifesciences.org

While these findings strongly implicate the inositol polyphosphate pathway in the regulation of the BAF complex, the specific role of this compound in this interaction is likely as a substrate for IPMK, leading to the production of the higher-order inositol polyphosphates that are critical for the observed effects. The BAF complex itself contains various domains that allow it to interact with DNA, histones, and other proteins, giving it the ability to regulate gene expression in a cell-lineage-specific manner. frontiersin.org

Epigenetic Modifications Influenced by Myo-inositol Trisphosphate

The influence of myo-inositol trisphosphate on epigenetic modifications is primarily understood through its role as a precursor to higher-order inositol polyphosphates, which have been shown to regulate enzymes involved in modifying histones. Histone modifications, such as acetylation and methylation, are critical epigenetic marks that dictate chromatin accessibility and gene expression states.

Inositol phosphates have been shown to regulate the activity of histone deacetylase (HDAC) complexes. nih.gov Specifically, certain inositol polyphosphates can bind to and activate class I HDACs, which are key enzymes in the removal of acetyl groups from histone tails, a modification generally associated with transcriptional repression. nih.gov The regulation of HDAC activity by inositol phosphates suggests a dynamic interplay between these signaling molecules and the epigenetic landscape.

Furthermore, the synthesis of myo-inositol itself, the precursor to all inositol phosphates, is subject to epigenetic regulation through DNA methylation of the gene encoding myo-inositol 3-phosphate synthase (Isyna1). nih.govnih.gov This indicates a feedback loop where epigenetic mechanisms can control the levels of inositol phosphates, which in turn can influence the activity of chromatin-modifying enzymes. The reversible acetylation of inositol 1,3,4-trisphosphate 5/6-kinase (ITPK1), an enzyme in the inositol phosphate pathway, also points to a complex regulatory network involving post-translational modifications. nih.gov

Role of Myo Inositol Trisphosphate in Membrane Dynamics and Organelle Communication

Regulation of Membrane Trafficking Processes

The regulation of membrane trafficking, which includes endocytosis, exocytosis, and the transport of vesicles between organelles, is intricately controlled by phosphoinositides and their derivatives. The precursor to Ins(1,4,5)P3, phosphatidylinositol 4,5-bisphosphate (PIP2), is a key regulator of these processes, directly recruiting proteins to membranes to facilitate vesicle formation and cytoskeletal interactions. wikipedia.orgnih.gov

The specific role of soluble myo-inositol 1,3,5-trisphosphate in these dynamic membrane events is not well-defined in scientific literature. Research into its functions is limited compared to the extensive studies on Ins(1,4,5)P3. However, some studies provide indirect evidence about its involvement. For instance, in research on Acanthamoeba Myosin IC, a motor protein that interacts with membrane phospholipids, the addition of soluble this compound at high concentrations did not inhibit the binding of the myosin to phospholipid vesicles. nih.gov This suggests that, at least for this specific motor protein, Ins(1,3,5)P3 does not act as a competitive binder or a direct regulator of its association with the membrane, in contrast to the significant role of the membrane-bound lipid PIP2.

Myo-inositol Trisphosphate at Membrane Contact Sites

Membrane contact sites (MCS) are regions where the membranes of two organelles come into close apposition, allowing for direct communication and the transfer of molecules like lipids and ions. The most studied role of inositol (B14025) trisphosphate at MCS involves the Ins(1,4,5)P3 receptor, a calcium channel located on the endoplasmic reticulum (ER). numberanalytics.comwikipedia.org At MCS between the ER and other organelles like mitochondria or the plasma membrane, the binding of Ins(1,4,5)P3 to its receptor triggers localized calcium release, which is a fundamental mechanism for inter-organelle communication. numberanalytics.com

Currently, there is a lack of specific research findings detailing a direct role for this compound at membrane contact sites. Its inability to significantly activate the canonical Ins(1,4,5)P3 receptors means it is not considered a primary messenger for calcium mobilization at these crucial junctions. The development of synthetic, cell-permeable derivatives of this compound suggests its use as an experimental tool, potentially to probe for alternative or non-canonical signaling pathways that may exist at these sites, but its natural function in this context remains to be elucidated. merckmillipore.comresearchgate.net

Influence on Organelle Morphology and Function

While the influence of Ins(1,4,5)P3 on organelle function is widespread through its control of calcium homeostasis, this compound has a distinctly characterized role in the metabolic pathways of plants, directly influencing the function of a specific organelle.

In plants, this compound is a key intermediate in the biosynthesis of phytic acid (InsP6). researchgate.net Phytic acid is the primary storage form of phosphorus in seeds and grains. This biosynthetic pathway occurs in the cytoplasm, and the final product, phytic acid, is transported into and accumulates within protein storage vacuoles, also known as globoids. Therefore, the synthesis of Ins(1,3,5)P3 is a critical step that directly contributes to the primary storage function of these specialized vacuoles, highlighting a significant role in plant organelle function. researchgate.net

In mammalian cells, the broader family of inositol phosphates, through the action of Ins(1,4,5)P3, influences the function of the nucleus and the Golgi apparatus, in addition to the ER. nih.gov However, a specific, independent role for this compound in regulating the morphology or function of these organelles has not been clearly established.

Research Findings on this compound

| Area of Investigation | Organism/System | Key Finding | Reference |

|---|---|---|---|

| Protein-Lipid Interaction | Acanthamoeba castellanii (Myosin IC) | Did not inhibit the binding of Myosin IC to phospholipid vesicles, suggesting a lack of direct interaction or regulation in this context. | nih.gov |

| Metabolic Pathway | Plants (e.g., Wheat) | Serves as an intermediate in the biosynthesis of phytic acid, which is stored in vacuoles (globoids). | researchgate.net |

| Experimental Tool | General Cell Biology | Cell-permeable derivatives have been synthesized for use in laboratory research to probe cellular systems. | merckmillipore.comresearchgate.net |

Comparative Functions of Inositol Trisphosphate Isomers

| Feature | Myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) | This compound (Ins(1,3,5)P3) |

|---|---|---|

| Primary Role | Ubiquitous second messenger for intracellular Ca2+ release. numberanalytics.comwikipedia.org | Metabolic intermediate, particularly in plant phytic acid synthesis. researchgate.net |

| Mechanism of Action | Binds to and opens IP3 receptors on the endoplasmic reticulum. wikipedia.org | Acts as a substrate for further phosphorylation in specific metabolic pathways. researchgate.net |

| Key Affected Organelle | Endoplasmic Reticulum (primary), Sarcoplasmic Reticulum, Nucleus. nih.gov | Storage Vacuoles (Globoids) in plants. researchgate.net |

| Involvement at MCS | Well-established role in mediating Ca2+ transfer. numberanalytics.com | No defined role in current literature. |

Myo Inositol Trisphosphate and Autophagy Regulation

Myo-inositol Trisphosphate-Mediated Crosstalk with ER Stress Response

While the connection between the ER stress response and autophagy is well-established, there is no research to suggest a mediating role for Myo-inositol 1,3,5-trisphosphate in this crosstalk. The intricate signaling networks that link the unfolded protein response (UPR) to the autophagic machinery have been investigated, but a role for this particular inositol (B14025) trisphosphate isomer has not been identified.

Myo Inositol Trisphosphate in Cellular Homeostasis and Metabolic Control

Regulation of Cellular Energy Metabolism

Currently, there is a significant lack of direct evidence from research studies specifically outlining a role for myo-inositol 1,3,5-trisphosphate in the direct regulation of cellular energy metabolism. The vast body of research on inositol (B14025) phosphates and energy metabolism, including processes such as glycolysis, gluconeogenesis, and mitochondrial function, has primarily focused on other isomers, particularly those derived from the phosphatidylinositol 3-kinase (PI3K) pathway and the more abundant inositol polyphosphates.

Role in Nutrient Sensing Pathways

The intricate network of nutrient sensing within cells involves key pathways such as those mediated by mTOR and AMPK, which respond to the availability of amino acids, glucose, and other nutrients. While the broader inositol phosphate (B84403) system has been shown to intersect with these pathways, a specific, direct role for this compound in these nutrient sensing cascades has not been established in the available scientific literature. For instance, studies on the interaction between inositol signaling and nutrient availability in plants have identified this compound as an intermediate in the biosynthesis of phytic acid, a major storage form of phosphate in seeds researchgate.net. However, this role in nutrient storage in plants does not directly translate to a dynamic nutrient sensing function in mammalian cellular pathways.

Contribution to Overall Cellular Homeostasis

Cellular homeostasis is maintained through a complex interplay of signaling pathways that regulate ion concentration, pH, osmotic balance, and various other cellular parameters. The most well-documented contribution of inositol trisphosphates to cellular homeostasis is the mobilization of intracellular calcium by Ins(1,4,5)P3.

Some studies have utilized synthetic, cell-permeable versions of this compound to probe its potential effects on cellular signaling. However, these investigations have not demonstrated a significant impact on key homeostatic mechanisms like calcium signaling. For example, one study using a cell-permeable form of this compound found that it did not induce an increase in intracellular calcium in astrocytoma cells, a stark contrast to the potent calcium-mobilizing effect of Ins(1,4,5)P3 ucsd.edu. Another study in Acanthamoeba showed that soluble this compound did not inhibit the binding of myosin IC to acidic phospholipid vesicles, suggesting a low affinity for at least some protein domains that interact with inositol phosphates nih.gov.

It is noteworthy that this compound is structurally the headgroup of the phospholipid phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) echelon-inc.com. PtdIns(3,5)P2 is a critical signaling lipid that plays a key role in regulating the trafficking of proteins and membranes within the endolysosomal system, thereby contributing to cellular homeostasis. However, the role of PtdIns(3,5)P2 is distinct from the direct signaling functions of soluble inositol phosphates, and there is currently no evidence to suggest that this compound is generated as a soluble messenger from PtdIns(3,5)P2 to exert downstream effects.

Advanced Research Methodologies for Myo Inositol Trisphosphate

Analytical Techniques for Quantification and Isomer Differentiation

The accurate quantification and differentiation of inositol (B14025) phosphate (B84403) isomers, which often coexist in complex mixtures within cells, present a significant analytical challenge. scispace.comresearchgate.net This is due to their high polarity, lack of a chromophore, and the large number of potential positional isomers. scispace.comresearchgate.net To overcome these hurdles, researchers have developed and refined several powerful analytical techniques.

High-Performance Liquid Chromatography (HPLC) coupled with Detection Methods

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of inositol phosphates. researchgate.net Various HPLC methods have been established to resolve these challenging compounds.

Ion-Exchange HPLC : This is a traditional and effective method for separating highly anionic molecules like inositol phosphates. However, it can be time-consuming. thermofisher.com

Ion-Pair Reverse-Phase HPLC : This method offers an alternative to ion-exchange chromatography. nih.gov It involves using a reverse-phase column with a mobile phase containing an ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide. researchgate.net This approach allows for the separation of inositol tri-, tetra-, penta-, and hexaphosphates. researchgate.net A key advantage is its compatibility with in-line radioactive flow detectors, as it uses low-quenching solvents that mix well with scintillant fluids. nih.gov

Detection Methods : Due to the absence of a UV-absorbing chromophore, detection is not straightforward. Early methods relied on refractive index detection, which required stringent control of chromatographic conditions. oup.com More advanced approaches include coupling HPLC with inductively coupled plasma optical emission spectrometry (ICP-OES) for phosphorus-specific detection, which provides high specificity and sensitivity, allowing for the detection of inositol phosphates from biphosphate to hexaphosphate without interference. oup.com Another method is the use of solvent-compatible anion-exchange chromatography with chemically suppressed conductivity detection, which enables the rapid separation of isomers without the need for derivatization. thermofisher.com

Mass Spectrometry-Based Approaches (e.g., LC/MS, CE-ESI-MS)

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of inositol phosphates. When coupled with a separation technique, it provides a powerful platform for both quantification and isomer identification.

Liquid Chromatography-Mass Spectrometry (LC/MS) : LC/MS methods have been developed for the sensitive and reliable detection of inositol and its phosphorylated derivatives. nih.gov These protocols can distinguish between different isomers and quantify their levels in various cell types and under different conditions, such as inositol starvation. nih.gov For instance, an LC-MS/MS method in multiple reaction monitoring (MRM) mode has been validated for the rapid and simple analysis of myo-inositol in complex matrices. nih.gov

Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS) : This technique has emerged as a superior method for analyzing complex mixtures of inositol phosphates (InsPs) and inositol pyrophosphates (PP-InsPs). scispace.comresearchgate.net CE provides highly efficient separation of these highly charged isomers, while ESI-MS allows for their sensitive detection and identification. nih.gov The use of stable isotope-labeled (SIL) internal standards enables accurate, matrix-independent quantification. scispace.comresearchgate.net This approach is sensitive enough to measure inositol phosphates from minimal samples like peripheral blood mononuclear cells and has led to the identification of previously unknown isomers in mammalian tissues. nih.govucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of inositol phosphate isomers.

1D and 2D NMR : Both one-dimensional (¹H, ³¹P) and two-dimensional NMR techniques are used to determine the precise phosphorylation pattern of the myo-inositol ring. documentsdelivered.com ³¹P NMR is particularly useful for identifying the number and chemical environment of the phosphate groups. researchgate.netacs.org Two-dimensional experiments like ¹H-¹H COSY can confirm structural assignments. documentsdelivered.com

Metabolic Labeling with Stable Isotopes : A powerful strategy involves metabolic labeling of cells with stable isotopomers, such as [¹³C₆]myo-inositol. nih.govbiorxiv.org The resulting labeled inositol phosphates can then be analyzed by 2D NMR spectroscopy (e.g., BIRD-{¹H,¹³C}-HMQC). This method allows for the quantification of various InsPs without requiring their analytical separation beforehand and can even be used to resolve and identify individual enantiomers, overcoming a significant blind spot in inositol phosphate analysis. nih.govbiorxiv.org

Table 1: Comparison of Advanced Analytical Techniques for Myo-inositol Trisphosphate Analysis

| Technique | Principle | Application for Myo-inositol 1,3,5-trisphosphate | Key Findings & Advantages |

|---|---|---|---|

| HPLC with Conductivity/ICP-OES Detection | Separation based on polarity and ionic interactions, followed by phosphorus-specific or conductivity detection. thermofisher.comoup.com | Separation of InsP₃ isomers from other inositol phosphates (InsP₁-InsP₆) and quantification. researchgate.net | Provides reproducible quantification without derivatization. ICP-OES offers high sensitivity and specificity for phosphorus. oup.com |

| LC/MS & CE-ESI-MS | Separation by chromatography or electrophoresis coupled with mass-based detection and fragmentation for structural information. scispace.comnih.gov | Highly sensitive quantification and differentiation of InsP₃ isomers in complex biological samples. researchgate.netnih.gov | CE-ESI-MS offers superior resolution of isomers and accurate quantification using stable isotope standards. scispace.comnih.gov Can identify novel isomers. nih.gov |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei (¹H, ³¹P, ¹³C) to provide detailed structural information. documentsdelivered.comnih.gov | Unambiguous structural confirmation of the 1,3,5-phosphorylation pattern and differentiation from other isomers like Ins(1,4,5)P₃. documentsdelivered.com | The definitive method for structural elucidation. When combined with ¹³C labeling, it can resolve enantiomers and analyze metabolic pathways. nih.govbiorxiv.org |

Genetically Encoded Biosensors and Probes for Real-time Monitoring

To study the spatiotemporal dynamics of inositol phosphates in living cells, researchers have engineered genetically encoded biosensors. These tools, typically based on fluorescent proteins, allow for the real-time visualization of changes in the concentration of specific signaling molecules. mdpi.comnih.gov

Most available biosensors are designed for the well-studied isomer, myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), but their design principles are broadly applicable. nih.govcore.ac.uk These sensors commonly utilize the ligand-binding domain (LBD) of the human type-I InsP₃ receptor (InsP₃R-LBD). nih.govcore.ac.uk The binding of InsP₃ to the LBD induces a conformational change that is translated into a readable optical signal. youtube.com

Two primary strategies are used:

Förster Resonance Energy Transfer (FRET) : In FRET-based sensors, the LBD is flanked by two fluorescent proteins, a donor (e.g., Cerulean) and an acceptor (e.g., Venus). nih.govmdpi.com When InsP₃ binds, the resulting conformational change alters the distance or orientation between the two fluorophores, leading to a change in the FRET efficiency, which can be measured as a change in the ratio of acceptor to donor emission. youtube.comnih.gov

Bioluminescence Resonance Energy Transfer (BRET) : BRET sensors operate on a similar principle but replace the donor fluorescent protein with a luciferase enzyme (e.g., Renilla luciferase). nih.gov In the presence of a substrate (e.g., coelenterazine), the luciferase emits light that can excite the acceptor fluorophore if it is close enough. This approach is particularly well-suited for high-throughput measurements in cell populations. nih.gov

To fine-tune the sensors' affinity and dynamic range for detecting physiological concentrations of InsP₃, mutations can be introduced into the ligand-binding domain. nih.govcore.ac.uk While a specific sensor for this compound has not been prominently described, these established methodologies provide a clear blueprint for its development by identifying or engineering a specific binding domain for this particular isomer.

In Vitro Reconstitution Systems for Pathway Analysis

Understanding the intricate enzymatic pathways that synthesize and metabolize inositol phosphates is often complicated by the multiplicity and promiscuity of kinases and phosphatases within eukaryotic cells. nih.gov In vitro reconstitution systems offer a powerful solution by isolating parts of these pathways in a controlled environment.

A prominent example is the reconstitution of eukaryotic inositide pathways in a prokaryotic host like Escherichia coli, which naturally lacks these signaling systems. nih.gov By expressing synthetic cassettes of eukaryotic genes, researchers can heterologously produce specific phosphoinositides and soluble inositol phosphates. nih.govresearchgate.net For instance, the entire biosynthetic pathway for di-myo-inositol 1,1'-phosphate (DIP) was successfully reconstituted in E. coli, which allowed for the confirmation of the functions of previously uncharacterized enzymes and the revision of the proposed pathway. nih.gov

These synthetic biology approaches enable:

Accurate Characterization : The enzymatic activity and substrate selectivity of individual kinases and phosphatases can be precisely determined without confounding variables from other enzymes. nih.gov

Pathway Dissection : Step-by-step synthesis of complex inositol phosphates can be achieved, allowing researchers to study the function of each enzyme in the sequence. nih.gov

Metabolic Analysis : By labeling cells with precursors like ³H-inositol, the production of specific water-soluble inositol phosphates, such as those derived from the cleavage of PI(4,5)P₂ by phospholipase C, can be tracked and analyzed via HPLC. nih.gov

Genetic Perturbation Models

To investigate the physiological function of inositol phosphates in vivo, researchers utilize genetic perturbation models, primarily in organisms like mice (Mus musculus), fruit flies (Drosophila melanogaster), and yeast (Saccharomyces cerevisiae). nih.gov These models involve the targeted deletion (knockout) or disruption (e.g., gene trapping) of genes encoding key enzymes in the inositol phosphate metabolic pathway. nih.gov

By knocking out a specific inositol phosphate kinase, for example, the production of its downstream products is prevented, while its substrate may accumulate. nih.gov Observing the resulting phenotype in the organism provides critical insights into the biological role of the depleted inositol phosphate. For instance, the targeted deletion of the inositol hexakisphosphate kinase 1 (IP6K1) gene in mice led to impaired short-term memory and altered sensorimotor gating, suggesting a crucial role for the products of this enzyme in specific neurological functions. nih.gov Similarly, knockout of the inositol 1,3,4,5,6-pentakisphosphate 2-kinase was found to be lethal during embryonic development, indicating that its product, InsP₆, or its derivatives are essential for life. nih.gov

While these studies often focus on higher inositol phosphates or the more abundant isomers, the principles are directly relevant to understanding the role of this compound. A genetic model that specifically perturbs the kinase or phosphatase responsible for the synthesis or degradation of Ins(1,3,5)P₃ would be the definitive approach to elucidating its unique biological functions.

Gene Knockout and Knockdown Strategies

Gene knockout and knockdown techniques are powerful tools for investigating the function of specific proteins in the myo-inositol trisphosphate signaling cascade. By eliminating or reducing the expression of genes encoding key components like inositol phosphate kinases, phosphatases, or the InsP₃ receptors themselves, researchers can observe the resulting physiological and cellular consequences.

Gene knockout studies, often conducted in mice, involve the complete deletion of a target gene. For instance, the individual or combined knockout of the three InsP₃ receptor isoforms (ITPR1, ITPR2, and ITPR3) has revealed their essential and sometimes redundant roles in various biological processes. nih.govnih.gov Double knockout of InsP₃R1 and InsP₃R2 in mice, for example, leads to embryonic lethality due to severe defects in heart development, a phenotype not observed in single-knockout animals. nih.gov This demonstrates a critical and overlapping function for these two receptor subtypes in cardiogenesis. nih.gov Similarly, creating B cells that lack all three InsP₃ receptor types was necessary to completely abolish calcium mobilization following B-cell antigen receptor stimulation, proving their essential and functionally redundant role in this process. nih.gov

Gene knockdown, which involves reducing gene expression rather than complete elimination, is often achieved using RNA interference (RNAi) or antisense oligonucleotides. This approach can be particularly useful for studying genes whose complete knockout would be lethal. A study on an immortalized cell line from a mouse model for Down Syndrome (Trisomy 16) utilized specific mRNA antisenses to normalize the overexpression of the myo-inositol transporter SMIT1. nih.gov This knockdown of SMIT1 expression led to the normalization of cytosolic Ca²⁺ signals that are otherwise impaired in the trisomic condition, suggesting that altered myo-inositol transport contributes to neuronal dysfunction. nih.gov

These genetic strategies have been instrumental in defining the roles of myo-inositol trisphosphate signaling in everything from embryonic development to immune responses and neurological function. nih.govnih.govnih.gov

Table 1: Research Findings from Gene Knockout/Knockdown Studies

| Target Gene(s) | Methodology | Model System | Key Findings | Citation |

| InsP₃ Receptor Type 1 (ITPR1) & Type 2 (ITPR2) | Double Gene Knockout | Mouse (Mus musculus) | Double knockout mice died in utero with defects in ventricular myocardium and atrioventricular canal development. Revealed essential and redundant roles for InsP₃R1 and InsP₃R2 in cardiogenesis via the calcineurin-NFAT signaling pathway. | nih.gov |

| InsP₃ Receptor Types 1, 2, & 3 | Triple Gene Knockout | DT40 Chicken B-cell line | Abrogated calcium mobilization in response to B-cell antigen receptor stimulation. Showed that InsP₃Rs are essential and functionally redundant mediators for this signaling pathway. | nih.gov |

| InsP₃ Receptor Type 2 (IP₃R2) | Gene Knockout | Mouse model of Spinocerebellar Ataxia Type 3 (SCA3) | Deletion of IP₃R2, the predominant isoform in astrocytes, did not significantly modify the motor-related disease progression in the SCA3 mouse model. | nih.gov |

| Myo-Inositol Transporter (SMIT1) | Gene Knockdown (mRNA antisense) | Immortalized Trisomy 16 fetal mouse cortical cell line (CTb) | Normalized overexpression of SMIT1, which in turn normalized the kinetics of Ca²⁺ signals induced by glutamate (B1630785) and cholinergic stimuli. | nih.gov |

| InsP₃ Receptor Types 1, 2, & 3 | Triple Gene Knockout (CRISPR/Cas9) | Human Embryonic Kidney (HEK) cells | Significantly reduced rates of ER Ca²⁺ leakage and refilling, as well as store-operated Ca²⁺ entry (SOCE). Showed that InsP₃R3 is a crucial player in coordinating ER-mediated Ca²⁺ signaling. | mdpi.com |

Dominant-Negative Approaches

Dominant-negative strategies offer an alternative to gene knockout or knockdown for disrupting protein function. This approach involves introducing a mutated version of a protein that interferes with the function of the normal, wild-type protein within the cell. For the multi-subunit InsP₃ receptor channel, expressing a receptor subunit with a mutation in a critical domain (like the ligand-binding or pore region) can disrupt the function of the entire channel complex.

A prime example of this methodology was demonstrated in the parasitic protist, Trypanosoma cruzi, the causative agent of Chagas disease. Researchers established parasitic strains that expressed a dominant-negative form of the T. cruzi InsP₃R (DN-TcIP₃R). nih.gov This mutated receptor was designed to compete with the endogenous receptor and inhibit its function. nih.gov

The study found that epimastigotes (a life-cycle stage of the parasite) expressing the DN-TcIP₃R exhibited significantly slower growth compared to wild-type parasites. nih.gov Furthermore, the expression of the dominant-negative receptor induced the parasite's transformation into its infective stage (metacyclogenesis) and led to an increase in mitochondrial density. nih.gov These findings highlight the crucial role of InsP₃-mediated Ca²⁺ signaling in the parasite's growth, differentiation, and cellular physiology, which was effectively probed using the dominant-negative strategy. nih.gov This approach can be particularly advantageous in organisms where genetic knockout techniques are less established or when studying the effects of acute functional inhibition.

Table 2: Research Findings from Dominant-Negative Studies

| Target Protein | Methodology | Model System | Key Findings | Citation |

| Trypanosoma cruzi Inositol 1,4,5-trisphosphate Receptor (TcIP₃R) | Expression of a Dominant-Negative form (DN-TcIP₃R) | Trypanosoma cruzi epimastigotes | Expression of DN-TcIP₃R resulted in significantly slower parasite growth, induced metacyclogenesis (transformation to infective stage), and increased mitochondrial density. | nih.gov |

Evolutionary Conservation and Diversification of Myo Inositol Trisphosphate Pathways

Phylogenetic Analysis of Myo-inositol Trisphosphate-Related Enzymes

The synthesis and metabolism of myo-inositol trisphosphates are orchestrated by a suite of enzymes whose evolutionary histories shed light on the development of this signaling system. While direct phylogenetic analyses of enzymes exclusively dedicated to myo-inositol 1,3,5-trisphosphate are scarce due to its non-canonical nature, we can infer its evolutionary context by examining the broader families of inositol (B14025) phosphate (B84403) kinases and phosphatases.

The canonical pathway for the generation of a key inositol trisphosphate, myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). wikipedia.orgwikipedia.orgyoutube.com This pathway is ancient and highly conserved across the eukaryotic domain. In contrast, this compound is not an intermediate in this primary signaling route. echelon-inc.com Instead, it corresponds to the headgroup of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), suggesting its origins are tied to the evolution of phosphoinositide 3-kinases (PI3Ks) and other enzymes that act on the 3-position of the inositol ring.

The enzymes responsible for the phosphorylation and dephosphorylation of inositol phosphates exhibit a complex evolutionary history. For instance, inositol 1,4,5-trisphosphate 3-kinases (IP3Ks), which phosphorylate Ins(1,4,5)P₃ to myo-inositol 1,3,4,5-tetrakisphosphate, are part of a larger family of enzymes that emerged early in eukaryotic evolution. nih.gov The metabolism of other isomers, such as myo-inositol 1,3,4-trisphosphate, is also well-documented, involving specific kinases and phosphatases. nih.gov The existence of these diverse enzymatic activities points to a sophisticated and adaptable signaling toolkit that has been refined throughout eukaryotic evolution.

The table below provides an overview of key enzyme families involved in the broader myo-inositol phosphate metabolism, which provides a framework for understanding the potential evolutionary context of this compound.

| Enzyme Family | Function | Evolutionary Conservation |

| Phospholipase C (PLC) | Hydrolyzes PIP₂ to produce Ins(1,4,5)P₃ and diacylglycerol (DAG). wikipedia.orgwikipedia.orgyoutube.com | Highly conserved across eukaryotes. mdpi.com |

| Inositol 1,4,5-Trisphosphate 3-Kinases (IP3Ks) | Phosphorylates Ins(1,4,5)P₃ to myo-inositol 1,3,4,5-tetrakisphosphate. nih.govnih.gov | Found in a wide range of eukaryotes, from yeast to mammals. nih.gov |

| Inositol Polyphosphate 5-Phosphatases | Dephosphorylate various inositol phosphates at the 5-position. | Present in diverse organisms, including plants and animals. uniprot.org |

| Phosphoinositide 3-Kinases (PI3Ks) | Phosphorylate phosphoinositides at the 3-position of the inositol ring. | Conserved across eukaryotes. |

Functional Conservation Across Eukaryotic Organisms

The fundamental role of inositol trisphosphates as second messengers is a deeply conserved feature of eukaryotic cell biology. The most well-studied isomer, Ins(1,4,5)P₃, acts as a ubiquitous intracellular messenger that mobilizes calcium (Ca²⁺) from internal stores, primarily the endoplasmic reticulum. nih.govdrugbank.com This Ca²⁺ release is triggered by the binding of Ins(1,4,5)P₃ to its specific receptors (IP₃Rs), which are themselves large-conductance cation channels. nih.gov This mechanism is fundamental to a vast number of cellular processes, including muscle contraction, neurotransmission, and cell proliferation. wikipedia.org

While this compound is not a primary player in this canonical Ca²⁺ release pathway, its structural similarity to Ins(1,4,5)P₃ suggests a potential for conserved, albeit distinct, signaling roles. Research has shown that this compound is significantly less potent in inducing Ca²⁺ release compared to Ins(1,4,5)P₃. caymanchem.com Specifically, it was found to be 50-fold less potent at initiating Ca²⁺ release when injected into Xenopus oocytes. caymanchem.com This difference in potency highlights a level of specificity within the inositol trisphosphate signaling system, where distinct isomers can elicit graded or differential responses.

The conservation of the machinery for inositol phosphate metabolism across diverse eukaryotic lineages, from single-celled organisms to complex multicellular life, underscores the ancient and critical nature of this signaling paradigm. The presence of various inositol phosphate kinases and phosphatases in organisms as different as yeast, plants, and animals points to a common ancestral system that has been adapted and expanded upon over evolutionary time. nih.govfrontiersin.org

Divergent Roles in Different Organisms and Cell Types

While the core machinery of inositol phosphate signaling is conserved, the specific functions of different inositol trisphosphate isomers have diversified across different organisms and within specialized cell types. This diversification allows for tailored responses to a wide array of extracellular and intracellular cues.

In mammals, the differential expression of IP₃ receptor subtypes with varying affinities for Ins(1,4,5)P₃ contributes to the complexity of Ca²⁺ signaling in different tissues and during development. nih.gov For example, a switch in the predominant IP₃ receptor isoform occurs during the development of vascular smooth muscle, which may play a role in regulating calcium-mediated processes. nih.gov

In plants, the inositol phosphate pathway is crucial for a variety of processes, including growth, development, and responses to environmental stresses. frontiersin.org Transgenic plants with altered levels of inositol phosphates have shown changes in their defense responses to pathogens. frontiersin.org While specific roles for this compound in plants are not well-defined, the presence of a complex network of inositol phosphate-metabolizing enzymes suggests that various isomers likely have distinct functions.

The lower potency of this compound in releasing Ca²⁺ suggests that it may have evolved to fulfill roles that are not directly tied to rapid, large-scale calcium mobilization. caymanchem.com It could, for instance, be involved in more subtle or localized signaling events, or it might interact with a different set of protein effectors that are not the canonical IP₃ receptors. Its connection to PtdIns(3,5)P₂, a phosphoinositide implicated in regulating membrane trafficking and ion channel function, hints at potential roles in these cellular processes.

The table below summarizes the known and potential roles of different myo-inositol trisphosphate isomers, highlighting the functional divergence within this class of signaling molecules.

| Isomer | Primary Role | Organism/Cell Type Examples |

| myo-inositol 1,4,5-trisphosphate | Potent release of intracellular Ca²⁺. nih.gov | Ubiquitous in eukaryotes, involved in muscle contraction, neurotransmission, and development. wikipedia.orgnih.gov |

| myo-inositol 1,3,4-trisphosphate | Metabolite of Ins(1,4,5)P₃, with potential roles in regulating Ca²⁺ entry and gene expression. | Found in various mammalian cells. nih.gov |

| This compound | Weak inducer of Ca²⁺ release; potential role in signaling pathways linked to PtdIns(3,5)P₂. echelon-inc.comcaymanchem.com | Potentially widespread, but specific functions remain largely uncharacterized. |

Inter Pathway Signaling Cross Talk Involving Myo Inositol Trisphosphate

Integration with G-Protein Coupled Receptor (GPCR) Signaling

The generation of inositol (B14025) 1,4,5-trisphosphate (IP3), a closely related isomer and the primary precursor for many inositol phosphates, is a canonical downstream event of G-protein coupled receptor (GPCR) activation. nih.gov Specifically, GPCRs linked to the Gq/11 family of G proteins activate phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). nih.govwikipedia.org This fundamental link places myo-inositol trisphosphate signaling directly in the nexus of GPCR-mediated cellular responses.

The activation of GPCRs by a vast array of hormones, neurotransmitters, and other agonists initiates this cascade. youtube.com The resulting IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. wikipedia.orgyoutube.com This calcium release is a pivotal event that modulates numerous cellular functions. wikipedia.org Furthermore, the intensity and duration of the GPCR-initiated signal can be influenced by factors such as membrane potential, which can either potentiate or attenuate the production of IP3 and the subsequent calcium response. nih.gov

Interestingly, due to the short half-life of IP3, its direct measurement in response to GPCR activation can be challenging. nih.govresearchgate.net Consequently, a more stable downstream metabolite, D-myo-inositol 1-phosphate (IP1), is often used as a surrogate to monitor the activation of GPCRs that are coupled to the PLC pathway. nih.govresearchgate.net

Interactions with Receptor Tyrosine Kinase (RTK) Pathways

The cross-talk between myo-inositol trisphosphate signaling and receptor tyrosine kinase (RTK) pathways is a critical aspect of cellular regulation. Activation of RTKs by growth factors can lead to the phosphorylation and activation of phospholipase Cγ (PLCγ), which, similar to its β-isoform activated by GPCRs, cleaves PIP2 to generate IP3 and DAG. This provides a direct mechanism for RTKs to engage the inositol phosphate (B84403) signaling cascade.

Furthermore, the enzyme responsible for phosphorylating Ins(1,4,5)P3 to inositol 1,3,4,5-tetrakisphosphate (IP4), namely Ins(1,4,5)P3 3-kinase (IP3K), is itself a point of convergence for signaling pathways. nih.gov This kinase plays a crucial role in both terminating the IP3 signal and initiating the synthesis of higher inositol phosphates. nih.gov The activity of IP3K can be modulated by phosphorylation, indicating a point of regulation by other signaling cascades, which can include those initiated by RTKs.

Convergence with Cyclic AMP (cAMP) and Protein Kinase C (PKC) Signaling

The signaling pathways of myo-inositol trisphosphate, cyclic adenosine (B11128) monophosphate (cAMP), and protein kinase C (PKC) are deeply intertwined, forming a complex network of intracellular communication. nih.govtocris.com A prime example of this convergence is the regulation of Ins(1,4,5)P3 3-kinase (IP3K) by both cAMP-dependent protein kinase (PKA) and PKC. nih.gov

Research has shown that PKA can phosphorylate IP3K, leading to a significant increase in its maximal velocity (Vmax). nih.gov Conversely, phosphorylation of IP3K by PKC results in a marked reduction of its Vmax. nih.gov This dual regulation allows the cell to finely tune the levels of Ins(1,4,5)P3 and its phosphorylated product, Ins(1,3,4,5)P4, based on the relative activation of the cAMP and PKC pathways. nih.gov This cross-talk mechanism enables the integration of signals from different second messengers to orchestrate a coherent cellular response. nih.gov

The activation of PKC is itself linked to the inositol phosphate pathway, as it is stimulated by diacylglycerol (DAG), the co-product of PIP2 hydrolysis alongside IP3. wikipedia.org This creates a feedback loop where the initial products of PLC activation can influence the subsequent metabolism of inositol phosphates.

Connections to Phosphoinositide 3-Kinase (PI3K)-Akt Pathway

The phosphoinositide 3-kinase (PI3K)-Akt pathway, a central regulator of cell growth, proliferation, and survival, exhibits significant cross-talk with inositol phosphate signaling. nih.gov Higher-order inositol phosphates have been shown to antagonize the PI3K-Akt pathway. For instance, inositol 1,3,4,5,6-pentakisphosphate (InsP5) has been demonstrated to inhibit Akt, leading to anti-tumor effects. nih.gov

Furthermore, a fascinating link exists through the enzyme inositol polyphosphate multikinase (IPMK). IPMK not only functions as an inositol phosphate kinase, converting IP3 to inositol 1,4,5,6-tetrakisphosphate (IP4) and then to inositol 1,3,4,5,6-pentakisphosphate (IP5), but it also possesses PI3-kinase activity, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov PIP3 is a critical activator of Akt. nih.gov This dual functionality positions IPMK as a molecular switch. Depending on the cellular context and its enzymatic activity, it can either promote Akt signaling through its PI3-kinase function or inhibit it via the production of higher inositol phosphates. nih.gov The PI3-kinase activity of IPMK can be regulated by upstream signals, including those from the p110 family of PI3-kinases. nih.gov

This intricate relationship highlights how the metabolism of myo-inositol trisphosphate and its derivatives can directly impact the activity of one of the most critical pathways in cancer biology and cellular physiology.

Emerging Research Directions and Future Perspectives

Identification of Novel Biological Functions

While the canonical role of inositol (B14025) trisphosphate in mobilizing intracellular calcium is primarily attributed to the 1,4,5-isomer (Ins(1,4,5)P3), research is beginning to explore distinct functions for other isomers like Ins(1,3,5)P3. nih.govnih.gov Early comparative studies noted that Ins(1,3,5)P3 is substantially less potent—by as much as 50-fold—at inducing calcium release via the Ins(1,4,5)P3 receptor. caymanchem.com This has prompted researchers to look beyond calcium signaling for its primary roles.

A significant area of emerging research stems from the understanding that Ins(1,3,5)P3 is not an intermediate in the main phospholipase C-mediated pathway but corresponds to the headgroup of Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). echelon-inc.com This positions Ins(1,3,5)P3 as a potential metabolic product of PtdIns(3,5)P2, a critical lipid messenger involved in regulating endolysosomal trafficking, vacuolar morphology, and ion homeostasis. Future research is likely to focus on whether Ins(1,3,5)P3 itself has signaling functions downstream of PtdIns(3,5)P2 metabolism or if its cellular concentration simply reflects the activity of PtdIns(3,5)P2 pathways.

Application of Systems Biology and Omics Approaches

Understanding the intricate network of inositol phosphate (B84403) metabolism requires a holistic view, which systems biology and omics technologies are beginning to provide. These approaches are critical for distinguishing and quantifying the dozens of inositol phosphate isomers and understanding their complex interplay.

Metabolomic studies using stable isotope labeling have become a powerful tool. By feeding cells with precursors like [13C6]myo-inositol or [13C6]glucose, researchers can trace the metabolic flux through the inositol phosphate network. nih.govplos.org Subsequent analysis using techniques like Capillary Electrophoresis-Mass Spectrometry (CE-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy allows for the identification and quantification of numerous inositol phosphates, including less abundant isomers. nih.gov This approach has been instrumental in uncovering novel metabolic pathways, such as a MINPP1-dependent dephosphorylation branch, and provides a framework for investigating how the levels of specific isomers like Ins(1,3,5)P3 change in response to cellular stimuli or in disease states. nih.gov These omics-based strategies are moving the field from studying single molecules to analyzing the entire inositol phosphate network, offering a more comprehensive understanding of cellular signaling. nih.govnih.gov

Development of New Research Tools and Methodologies

Progress in understanding Myo-inositol 1,3,5-trisphosphate is intrinsically linked to the development of sophisticated analytical and chemical tools. A primary challenge has been the separation and detection of specific isomers from complex biological mixtures.

Advanced chromatographic techniques are at the forefront of these developments. High-Performance Liquid Chromatography (HPLC), particularly using anion-exchange or ion-pair reverse-phase columns, has been refined to separate various inositol tris-, tetra-, penta-, and hexaphosphate isomers. researchgate.net Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity, enabling the quantification of inositol phosphates in diverse samples. nih.govresearchgate.net

Another critical area of development is in chemical synthesis and molecular probes.

Chemical Synthesis : The ability to chemically synthesize pure regioisomers of inositol phosphates, such as Ins(1,3,5)P3, is crucial for conducting detailed structure-activity relationship studies and for confirming the identity of molecules detected in biological samples. acs.org

Stable Isotope Labeling : The synthesis of stable isotopomers of myo-inositol, including both symmetrically and asymmetrically labeled versions, has been a breakthrough. nih.gov When used in cell culture and analyzed by NMR, these tools allow for the unambiguous identification of phosphorylation patterns and even the distinction between enantiomers, overcoming a significant analytical hurdle. nih.gov

Surrogate Assays : For high-throughput screening, novel assays are being developed that use more stable surrogates to measure the activity of signaling pathways. For instance, homogeneous time-resolved fluorescence (HTRF) assays that measure the accumulation of D-myo-inositol 1-monophosphate (IP1) have been developed as a robust proxy for the activation of the phospholipase C pathway that produces inositol trisphosphates. researchgate.net

The table below summarizes some of the key methodologies being employed to advance research on inositol phosphates.

| Methodology | Application in Inositol Phosphate Research | Key Advantages |

| Stable Isotope Labeling with Mass Spectrometry (e.g., CE-MS) | Tracing metabolic flux; quantifying levels of specific isomers like Ins(1,3,5)P3 in complex mixtures. nih.govplos.org | High sensitivity; allows for dynamic tracking of metabolic pathways. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of inositol phosphate isomers; distinguishing between enantiomers using asymmetrically labeled precursors. nih.gov | Provides detailed structural information without the need for analytical separation; can identify previously uncharacterized isomers. |

| High-Performance Liquid Chromatography (HPLC) | Separation of different inositol phosphate isomers (InsP3-InsP6) from biological extracts. researchgate.net | Enables purification and quantification of individual isomers. |

| Chemical Synthesis | Production of pure, specific inositol phosphate isomers for use as standards and in functional assays. acs.org | Allows for definitive structure-activity studies and validation of biological findings. |

| Homogeneous Time-Resolved Fluorescence (HTRF) Assays | High-throughput screening of G protein-coupled receptor activation by measuring stable downstream metabolites (e.g., IP1) as surrogates for IP3. researchgate.net | Easily automated; allows for measurement of both agonist and inverse agonist activity. |

These evolving research directions and the continuous development of new tools are poised to significantly expand our understanding of this compound, moving it from a relatively obscure isomer to a molecule with potentially distinct and important biological functions.

Q & A

Basic Research Questions

Q. What enzymatic methods are used for in vitro synthesis of Myo-inositol 1,3,5-trisphosphate (Ins(1,3,5)P₃) and its derivatives?

- Methodology : Ins(1,3,5)P₃ can be synthesized via phosphorylation pathways involving specific kinases. For example, myo-inositol 1,3,4-trisphosphate 5/6-kinases (ITPKs) catalyze the phosphorylation of myo-inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃) to generate Ins(1,3,4,5)P₄ or Ins(1,3,4,6)P₄, depending on isoform specificity . Chemoenzymatic approaches using protected intermediates (e.g., 6-O-benzyl-2,3:4,5-di-O-isopropylidene-myo-inositol) enable regioselective phosphorylation .

Q. How can this compound be detected and quantified in cellular samples?

- Methodology :

- HPLC with metal-dye detection : Separates inositol phosphates based on charge and hydrophobicity, validated by NMR for structural confirmation .

- Radioreceptor assays : Utilize competitive binding to Ins(1,4,5)P₃ receptors for quantification, with sensitivity in the low nanomolar range .

- LC-MS : Offers high sensitivity for low-abundance samples (e.g., tissues or cell lysates) by coupling liquid chromatography with tandem mass spectrometry .

Q. What genetic approaches are used to study the biosynthesis of Ins(1,3,5)P₃ in plants?

- Methodology : RT-PCR and cDNA sequencing identify expression patterns of PA biosynthesis genes (e.g., OsITPK1-6 in rice). Codon Code Aligner software and BLAST analysis validate nucleotide polymorphisms and amino acid substitutions in candidate genes .